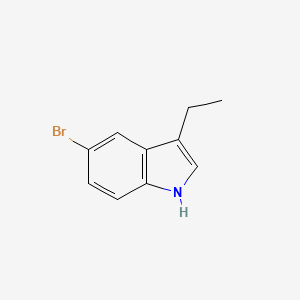

5-bromo-3-ethyl-1H-indole

Description

The Indole (B1671886) Nucleus as a Privileged Structure in Organic Chemistry and Chemical Biology

The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is widely recognized as a "privileged structure". Current time information in Bangalore, IN.pharmaffiliates.comrsc.orgbldpharm.comorganic-chemistry.org This term is used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus serving as a fertile ground for drug discovery. pharmaffiliates.com The indole ring's unique combination of aromaticity, hydrogen-bonding capability (via the N-H group), and its ability to participate in π–π stacking and cation–π interactions allows it to interact with a wide array of biological receptors and enzymes. rsc.org

This structural versatility is evidenced by the vast number of natural products and synthetic pharmaceuticals that incorporate the indole core. Current time information in Bangalore, IN. Notable examples include the essential amino acid tryptophan, the neurotransmitter serotonin, and a multitude of alkaloids with potent pharmacological activities. pharmaffiliates.comtandfonline.com The recognition of the indole nucleus in these vital biomolecules has spurred immense research into its chemistry, leading to the development of drugs for a wide range of therapeutic areas, including cancer, inflammation, and central nervous system disorders. rsc.orgtandfonline.com The ability of the indole scaffold to serve as a template for diverse biological activities underscores its central role in medicinal chemistry. organic-chemistry.org

Overview of Brominated Indole Derivatives within Advanced Chemical Synthesis

Within the vast family of indole derivatives, halogenated indoles—particularly brominated indoles—represent a class of compounds with exceptional synthetic utility. The introduction of a bromine atom onto the indole scaffold significantly enhances its value as a synthetic intermediate. evitachem.com Bromine is an important functional group due to its versatility; it can serve as a leaving group or as a reactive site for further functionalization. evitachem.com

The C-Br bond is a key substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. lmaleidykla.ltresearchgate.netuzh.chnih.gov These reactions allow for the precise and efficient introduction of aryl, alkyl, alkynyl, and amino groups, enabling the construction of complex molecular architectures from a relatively simple brominated precursor. lmaleidykla.ltresearchgate.net For instance, 5-bromoindoles are frequently used to synthesize 5-arylated products, demonstrating the bromine atom's role as a versatile synthetic handle. lmaleidykla.lt

The bromination of indoles can be achieved through various methods, with reagents like N-bromosuccinimide (NBS) being commonly employed for selective bromination. researchgate.net The presence and position of the bromine atom can also influence the electronic properties of the indole ring, which can be harnessed to direct subsequent chemical transformations. prepchem.com

Positioning of 5-Bromo-3-ethyl-1H-indole within the Landscape of Functionalized Indoles

This compound is a specific molecule that embodies the principles outlined above. It combines the privileged indole core with two key functionalizations: a bromine atom at the C-5 position and an ethyl group at the C-3 position. This particular arrangement of substituents makes it a valuable and strategically designed building block for chemical synthesis.

While dedicated research focusing exclusively on this compound is not extensively documented, its synthesis can be reliably predicted based on well-established chemical principles. The most common and versatile method for constructing such 2,3-disubstituted indoles is the Fischer indole synthesis. bhu.ac.in This reaction involves the acid-catalyzed cyclization of an arylhydrazone. bhu.ac.in For the target molecule, this would logically involve the reaction of 4-bromophenylhydrazine with 2-pentanone.

| Property | Value |

|---|---|

| Molecular Formula | C10H10BrN |

| Molecular Weight | 224.10 g/mol |

| Appearance | Predicted: Off-white to yellow solid or oil |

| Solubility | Predicted: Soluble in organic solvents like ethanol, DMF, and ethyl acetate (B1210297) |

| Technique | Expected Characteristics |

|---|---|

| 1H NMR | Signals corresponding to aromatic protons on the indole ring (with splitting patterns influenced by the C-5 bromine), a quartet and a triplet for the C-3 ethyl group, and a broad singlet for the N-H proton. |

| 13C NMR | Signals for eight distinct aromatic carbons (with the C-5 signal shifted due to the attached bromine) and two signals for the ethyl group carbons. |

| Mass Spectrometry | A molecular ion peak showing a characteristic isotopic pattern for a compound containing one bromine atom (M+ and M+2 peaks of nearly equal intensity). |

The true value of this compound lies in its potential as a versatile synthetic intermediate. The molecule possesses three key reactive sites:

The C-5 Bromine Atom: This site is primed for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents to build molecular complexity. lmaleidykla.ltresearchgate.net

The N-1 Position: The indole nitrogen can be deprotonated and subsequently alkylated, acylated, or engaged in other coupling reactions. The synthesis of N-ethyl indole derivatives is a common transformation. tandfonline.comiajps.com

The C-2 Position: While C-3 is substituted, the C-2 position remains a potential site for certain electrophilic substitution reactions, particularly if the N-1 position is protected.

This trifecta of reactivity makes this compound a highly adaptable precursor for creating libraries of complex indole derivatives for screening in drug discovery and materials science. It serves as a clear example of how strategic functionalization of a privileged scaffold can yield a powerful tool for chemical innovation.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-ethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-2-7-6-12-10-4-3-8(11)5-9(7)10/h3-6,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAOBGFMQZTFAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 5 Bromo 3 Ethyl 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring and Bromine Influence

The indole nucleus is an electron-rich heterocyclic system, making it highly susceptible to electrophilic aromatic substitution (EAS). nih.gov The pyrrole (B145914) ring portion of the indole is significantly more reactive than the benzene (B151609) ring. Generally, electrophilic attack occurs preferentially at the C-3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (arenium ion). However, in 5-bromo-3-ethyl-1H-indole, the C-3 position is already substituted with an ethyl group. Consequently, electrophilic attack is directed to other positions on the indole ring.

Theoretical studies on the bromination of 5-substituted indoles confirm that the reaction rate and activation energy are influenced by the electronic properties of the substituent at C-5. researchgate.net Electron-withdrawing groups, such as bromine, decrease the rate of electrophilic substitution compared to electron-donating groups. researchgate.net Therefore, harsher reaction conditions may be required for electrophilic substitution on the benzene ring of this compound compared to unsubstituted indole.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Reaction Type | Primary Site of Attack | Influencing Factors |

| Nitration (HNO₃/H₂SO₄) | C-6, C-4 | C-3 ethyl directs to the benzene ring; C-5 bromo directs ortho and para. |

| Halogenation (e.g., Br₂) | C-2, C-4, C-6 | Competition between the still-reactive pyrrole ring (C-2) and the directed positions on the benzene ring. |

| Friedel-Crafts Acylation | C-6, C-4 | Generally requires harsher conditions due to deactivation by the C-5 bromine. |

| Sulfonation (SO₃/H₂SO₄) | C-6, C-4 | Subject to steric hindrance and electronic deactivation. |

Nucleophilic Reactivity and Additions involving the Indole C-3 Position

Direct nucleophilic attack on the electron-rich C-3 carbon of this compound is unfavorable. However, the C-3 position is pivotal in reactions that proceed through the formation of a reactive intermediate. For 3-substituted indoles, a key intermediate is the alkylideneindolenine (or 3-indolylmethanide cation), which can be generated under acidic or basic conditions by eliminating a suitable leaving group from the substituent at C-3. rsc.org

In the case of this compound, while the ethyl group itself is not a leaving group, functionalization of the ethyl moiety (e.g., through oxidation or halogenation at the benzylic position) could generate a precursor for such an intermediate. A more direct pathway involves the protonation of the indole ring, which can lead to the formation of a 3H-indolium cation. This cation is electrophilic and can react with nucleophiles. For instance, the reaction of a similar compound, (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole, is initiated by protonation, which is followed by nucleophilic addition at the C-2 position of the resulting 3H-indolium cation. researchgate.net

This reactivity highlights that while the C-3 position itself is not directly attacked by nucleophiles, its substituent pattern dictates the formation of electrophilic intermediates that subsequently react with a variety of nucleophilic reagents. rsc.orgresearchgate.net This strategy is a cornerstone for the synthesis of more complex, functionalized indole derivatives starting from 3-alkylindoles. nih.gov

Cross-Coupling Reactions and Functional Group Transformations of the Bromine Atom

The bromine atom at the C-5 position of this compound is a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation, allowing for significant diversification of the indole scaffold.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 5-bromoindole (B119039) with various organoboron compounds (boronic acids or esters). It is a highly effective method for introducing aryl, heteroaryl, or vinyl substituents at the C-5 position. nih.govresearchgate.netrsc.org Studies on 5-bromoindoles show that catalysts like Pd(dppf)Cl₂ are efficient for these transformations, often proceeding in high yields. nih.govresearchgate.net The reaction is tolerant of the N-H group in unprotected indoles, although N-protection is sometimes employed. rsc.orgnih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the 5-bromoindole with an alkene to form a new C-C bond, typically resulting in a 5-alkenyl-substituted indole. nih.govwikipedia.org This reaction has been successfully applied to 5-bromoindoles with various alkene partners under aqueous conditions, demonstrating its utility in green chemistry and for modifying complex molecules like unprotected tryptophans. nih.gov The choice of palladium source and ligand (e.g., Na₂PdCl₄ with SPhos) is critical for achieving high conversion rates. nih.gov

Other Cross-Coupling Reactions: Beyond Suzuki and Heck couplings, the C-5 bromine can participate in other transformations such as Sonogashira (coupling with terminal alkynes), Buchwald-Hartwig (amination), and Stille couplings (coupling with organostannanes). These reactions further expand the synthetic utility of this compound as a building block. Intramolecular Heck reactions of bromoindoles have also been used to construct fused polycyclic indole systems. acs.orgacs.org

Table 2: Representative Cross-Coupling Reactions on 5-Bromoindoles

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Functional Group at C-5 |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(dppf)Cl₂, K₂CO₃ | Aryl / Heteroaryl |

| Heck | Alkene (e.g., Acrylic Acid) | Na₂PdCl₄, SPhos, Na₂CO₃ | Alkenyl (e.g., Cinnamic Acid derivative) |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂, CuI, Base | Alkynyl |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Ligand, Base | Amino |

Theoretical Mechanistic Studies and Reaction Pathway Predictions for this compound

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of indole derivatives. rsc.orgresearchgate.net Density Functional Theory (DFT) is commonly employed to model reaction pathways, calculate the energies of reactants, transition states, and products, and predict the influence of substituents on reactivity and regioselectivity.

For this compound, theoretical studies can illuminate several aspects of its reactivity:

Electrophilic Aromatic Substitution: A computational study on the direct bromination of C-5 substituted indoles at the C-3 position has detailed a two-step mechanism. researchgate.net The first step, involving the overlap of the HOMO of the indole with the LUMO of Br₂, is the rate-determining step. The study established a linear correlation between the electron-withdrawing power of the C-5 substituent and the Gibbs free energy barrier of this step. researchgate.net For a C-5 bromo substituent, the reaction rate was predicted to be slower than for indole itself or indoles with electron-donating groups. researchgate.net This methodology could be applied to predict the outcomes of other EAS reactions on the benzene ring of this compound.

Cross-Coupling Mechanisms: The catalytic cycles of palladium-catalyzed reactions like the Suzuki and Heck couplings are well-established, involving steps of oxidative addition, transmetalation (for Suzuki), migratory insertion, and reductive elimination. wikipedia.orgharvard.edu Theoretical models can be used to investigate the specific influence of the 5-bromo-3-ethyl-indole substrate on these steps. For instance, computations can predict the relative energy barriers for oxidative addition of palladium into the C-Br bond and explore the role of different phosphine (B1218219) ligands in stabilizing the catalytic intermediates.

Nucleophilic Reactivity: The formation and reactivity of intermediates such as the 3H-indolium cation can be modeled to understand reaction pathways. nih.gov Computational studies can map the potential energy surface for the protonation of the indole and the subsequent nucleophilic attack, predicting the most likely sites of reaction and the associated energy barriers. These models can also help explain unexpected reaction outcomes or the formation of side products. nih.gov

While specific theoretical studies on this compound are not widely reported, the established computational methodologies and findings from studies on closely related 5-bromoindoles and 3-alkylindoles provide a robust framework for predicting its reaction pathways and understanding its chemical behavior. researchgate.netresearchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques Applied to 5 Bromo 3 Ethyl 1h Indole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 5-bromo-3-ethyl-1H-indole. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, NMR provides detailed information about the connectivity and arrangement of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the structure. The ethyl group at the C3 position would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern resulting from spin-spin coupling. The protons on the indole (B1671886) ring would appear in the aromatic region of the spectrum. For the closely related compound, 5-bromo-3-methyl-1H-indole, the N-H proton appears as a broad singlet around 7.92 ppm, the proton at C4 shows a doublet of doublets at 7.29 ppm, and the C6 proton is a doublet at 7.22 ppm. rsc.org The C2 proton typically appears as a singlet, and the C7 proton as a doublet. The bromine atom at the C5 position influences the chemical shifts of the adjacent protons, particularly H4 and H6, due to its electron-withdrawing inductive effect.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 5-bromo-3-methyl-1H-indole, a close analog, the carbon signals have been assigned, with the C3 carbon appearing around 111.60 ppm and the bromine-substituted C5 carbon at 112.50 ppm. rsc.org Other carbons in the indole ring typically resonate between 100 and 140 ppm. oregonstate.educlockss.org The two carbons of the ethyl group in this compound would be found in the aliphatic region of the spectrum, typically below 30 ppm. The specific chemical shifts are sensitive to the solvent and substitution patterns on the indole nucleus. journals.co.zacdnsciencepub.com

Interactive Data Table: Predicted NMR Data for this compound

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| N-H | ~8.0 | Broad Singlet | - | Indole N-H |

| H-4 | ~7.75 | Doublet | ~1.8 | Aromatic C-H |

| H-7 | ~7.25 | Doublet | ~8.6 | Aromatic C-H |

| H-6 | ~7.20 | Doublet of Doublets | ~8.6, ~1.8 | Aromatic C-H |

| H-2 | ~7.00 | Singlet | - | Aromatic C-H |

| -CH₂- | ~2.75 | Quartet | ~7.5 | Ethyl -CH₂- |

| -CH₃ | ~1.30 | Triplet | ~7.5 | Ethyl -CH₃- |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| C-7a | ~135.0 | Aromatic C | ||

| C-3a | ~130.0 | Aromatic C | ||

| C-4 | ~125.0 | Aromatic C-H | ||

| C-2 | ~123.0 | Aromatic C-H | ||

| C-6 | ~121.5 | Aromatic C-H | ||

| C-5 | ~112.5 | Aromatic C-Br | ||

| C-7 | ~112.0 | Aromatic C-H | ||

| C-3 | ~111.5 | Aromatic C | ||

| -CH₂- | ~18.0 | Ethyl -CH₂- | ||

| -CH₃ | ~14.0 | Ethyl -CH₃- |

Note: The data presented is predictive and based on known values for analogous structures like 5-bromo-3-methyl-1H-indole and general principles of NMR spectroscopy. rsc.orgoregonstate.eduwisc.edu

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display several key absorption bands. A prominent, sharp peak is expected in the range of 3400-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group are observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-N stretching vibration can be found around 1300-1350 cm⁻¹. Finally, a C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the indole ring system are often strong in the Raman spectrum, which can aid in confirming the aromatic structure.

Interactive Data Table: Characteristic FT-IR Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3450 | Sharp, Medium | N-H Stretch | Indole N-H |

| ~3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| ~2970-2850 | Medium | C-H Stretch | Aliphatic C-H (Ethyl) |

| ~1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1340 | Medium | C-N Stretch | Indole C-N |

| ~550 | Weak-Medium | C-Br Stretch | Bromo-substituent |

Note: The data is predictive based on characteristic infrared absorption frequencies for known functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis. acs.org For this compound, the molecular formula is C₁₀H₁₀BrN.

The mass spectrum would show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Electron impact (EI) ionization typically causes the molecule to fragment in predictable ways. scirp.org A common fragmentation pathway for 3-substituted indoles involves the cleavage of the substituent at the C3 position. researchgate.net For this compound, a primary fragmentation would be the loss of a methyl radical (•CH₃) to form a stable ion, followed by further fragmentation. The loss of an entire ethyl group (•CH₂CH₃) is also a probable pathway. The indole ring itself can undergo characteristic cleavages, such as the loss of HCN. scirp.org

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Description |

| 223/225 | [C₁₀H₁₀BrN]⁺ | Molecular Ion (M⁺/M+2) |

| 208/210 | [C₉H₇BrN]⁺ | Loss of •CH₃ |

| 194/196 | [C₈H₅BrN]⁺ | Loss of •C₂H₅ |

| 115 | [C₈H₅]⁺ | Loss of Br and HCN |

Note: The m/z values reflect the presence of both ⁷⁹Br and ⁸¹Br isotopes.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.

A typical HPLC analysis for a brominated indole would utilize a reverse-phase (RP) column, such as a C18 column. sielc.comsielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like formic or phosphoric acid to improve peak shape. sielc.com Detection is commonly performed using a UV detector, as the indole ring system has strong chromophores that absorb UV light, typically around 280 nm. nih.gov The retention time of the compound under specific conditions is a characteristic property that can be used for identification, while the peak area is proportional to its concentration, allowing for quantitative purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.govacs.orgresearchgate.net This hyphenated technique allows for the confirmation of the molecular weight of the compound as it elutes from the column, providing a high degree of confidence in peak identification and the detection of any impurities.

X-ray Crystallography for Solid-State Structure Determination of Related Brominated Indoles

Studies on various brominated isatins (indole-2,3-diones) and other bromo-substituted indoles reveal key structural features. iucr.orgresearchgate.netresearchgate.net The indole ring system is generally found to be planar. researchgate.net In the solid state, these molecules often engage in intermolecular interactions that dictate the crystal packing. A common feature is the formation of hydrogen bonds involving the indole N-H group, which can act as a hydrogen bond donor, and an acceptor atom on an adjacent molecule, often an oxygen or nitrogen atom. researchgate.netresearchgate.net

For example, the crystal structure of 7-bromo-1H-indole-2,3-dione shows that molecules form dimers through N—H⋯O hydrogen bonds. researchgate.net Furthermore, intermolecular Br⋯O interactions and slipped π–π stacking interactions between the planar indole rings are observed, which help to stabilize the crystal lattice. iucr.orgresearchgate.net Similar interactions, particularly N-H hydrogen bonding and π-π stacking, would be expected to play a crucial role in the crystal packing of this compound.

Computational Chemistry and in Silico Investigations of 5 Bromo 3 Ethyl 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Vibrational Frequencies

Density Functional Theory (DFT) has emerged as a robust method for predicting the electronic structure and properties of molecules with a favorable balance between accuracy and computational cost. DFT calculations for 5-bromo-3-ethyl-1H-indole would typically be performed using a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), to obtain reliable results. researchgate.net

Electronic Structure: The electronic structure of this compound is characterized by the distribution of electrons within its molecular orbitals. The presence of the bromine atom at the C5 position and the ethyl group at the C3 position significantly influences this distribution. The bromine atom, being highly electronegative, acts as an electron-withdrawing group through the inductive effect, while also participating in resonance due to its lone pairs. The ethyl group, on the other hand, is a weak electron-donating group. These substituent effects modulate the electron density across the indole (B1671886) ring system, impacting its reactivity and intermolecular interactions.

Molecular Geometry: DFT calculations can provide a highly accurate optimized geometry of this compound. The indole ring is expected to be largely planar, with the substituents causing minor deviations. Key geometrical parameters that would be determined include bond lengths, bond angles, and dihedral angles. For instance, the C-Br bond length and the bond angles around the substituted carbon atoms would be of particular interest. Comparison of these calculated parameters with experimental data for similar indole derivatives can validate the computational model. mdpi.com

Vibrational Frequencies: The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. The calculated infrared (IR) and Raman spectra can be compared with experimental spectra to confirm the molecular structure and provide insights into the bonding environment. rsc.orgresearchgate.net The characteristic vibrational modes associated with the C-Br stretching, N-H stretching of the indole ring, and the various modes of the ethyl group would be identifiable in the calculated spectra. nih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: These are hypothetical values based on typical bond lengths and angles in similar molecules and require actual DFT calculations for verification.

| Parameter | Predicted Value |

| C5-Br Bond Length | ~1.90 Å |

| C3-C(ethyl) Bond Length | ~1.51 Å |

| N1-H Bond Length | ~1.01 Å |

| C4-C5-C6 Bond Angle | ~120° |

| C2-C3-C(ethyl) Bond Angle | ~125° |

Table 2: Predicted Characteristic Vibrational Frequencies for this compound from DFT Calculations Note: These are hypothetical values based on typical vibrational frequencies in similar molecules and require actual DFT calculations for verification.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | ~3400-3500 |

| Aromatic C-H Stretch | ~3000-3100 |

| Aliphatic C-H Stretch | ~2850-2960 |

| C=C Aromatic Stretch | ~1450-1600 |

| C-Br Stretch | ~500-600 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment. acs.orgnih.gov For this compound, MD simulations can reveal how the molecule explores different conformations and interacts with solvent molecules or biological macromolecules.

Conformational Analysis: The ethyl group at the C3 position of the indole ring has rotational freedom around the C3-C(ethyl) bond. MD simulations can be used to explore the potential energy surface associated with this rotation and identify the most stable conformations. The simulations would reveal the preferred dihedral angles and the energy barriers between different rotamers. This information is crucial for understanding how the molecule might bind to a receptor, as the conformation can significantly influence the binding affinity.

Intermolecular Interactions: MD simulations in a solvent, such as water or a nonpolar organic solvent, can elucidate the nature of intermolecular interactions between this compound and its surroundings. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that has gained increasing recognition for its importance in molecular recognition and crystal engineering. researchgate.net The N-H group of the indole ring can act as a hydrogen bond donor, while the aromatic pi-system can engage in pi-pi stacking and cation-pi interactions. MD simulations can quantify the strength and dynamics of these interactions, providing a detailed picture of the solvation shell and any specific binding motifs.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions (e.g., HOMO-LUMO analysis)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comyoutube.com The energies and spatial distributions of the HOMO and LUMO of this compound provide valuable information about its chemical reactivity.

HOMO-LUMO Analysis: The HOMO is the orbital from which the molecule is most likely to donate electrons, making it a key determinant of its nucleophilic character. The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character. For this compound, the HOMO is expected to be a pi-orbital distributed over the indole ring, while the LUMO is likely to be a pi-antibonding orbital. The presence of the electron-withdrawing bromine atom is expected to lower the energy of both the HOMO and LUMO, while the electron-donating ethyl group will have the opposite effect. rsc.org

Reactivity Predictions: The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. irjweb.com By analyzing the distribution of the HOMO and LUMO, one can predict the most likely sites for electrophilic and nucleophilic attack. For instance, in electrophilic aromatic substitution reactions, the incoming electrophile will preferentially attack the positions on the indole ring where the HOMO has the largest electron density. libretexts.orglibretexts.orgmasterorganicchemistry.com Conversely, nucleophilic attack is more likely to occur at sites where the LUMO has a large coefficient.

Table 3: Predicted Frontier Molecular Orbital Properties for this compound Note: These are hypothetical values based on trends observed in similar molecules and require actual FMO calculations for verification.

| Property | Predicted Value | Implication |

| HOMO Energy | ~ -5.5 eV | Susceptibility to electrophilic attack |

| LUMO Energy | ~ -0.5 eV | Susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | ~ 5.0 eV | Moderate chemical reactivity and stability |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govnih.gov While a QSAR model cannot be built for a single compound, this compound can be included in a dataset of related indole derivatives to develop a model that can predict the activity of new, untested compounds.

Model Development: To build a QSAR model, a dataset of indole derivatives with known biological activities (e.g., enzyme inhibition, receptor binding) is required. researchgate.net For each compound, a set of molecular descriptors is calculated. These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a correlation between the descriptors and the biological activity. nih.gov

Predictive Power: A robust QSAR model can be used to predict the biological activity of this compound and to design new indole derivatives with improved potency. mdpi.comnih.gov By analyzing the descriptors that are most important in the QSAR model, one can gain insights into the key structural features that govern the biological activity of this class of compounds. For example, the model might reveal that the presence of a halogen at the C5 position and a small alkyl group at the C3 position are favorable for a particular biological activity.

Utility of 5 Bromo 3 Ethyl 1h Indole As a Versatile Building Block in Organic Synthesis

Precursor for the Synthesis of Complex Heterocyclic Systems

5-Bromo-3-ethyl-1H-indole serves as a key starting material for the synthesis of various complex heterocyclic systems, most notably β-carbolines. The β-carboline framework is a core structural motif in numerous biologically active alkaloids with a wide range of pharmacological properties. mdpi.comanalis.com.my

A primary method for the construction of the β-carboline skeleton is the Pictet-Spengler reaction. nih.govwikipedia.orgljmu.ac.uk This reaction involves the condensation of a tryptamine (B22526) derivative (a β-arylethylamine) with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.org For the synthesis of β-carbolines from this compound, the ethyl group at the C3 position first needs to be elaborated into a 2-aminoethyl side chain, converting the indole (B1671886) into a 5-bromotryptamine (B1198134) derivative. This transformation is a critical step to enable the subsequent cyclization.

Once the 5-bromotryptamine derivative is obtained, it can undergo a Pictet-Spengler reaction with various aldehydes or ketones to yield the corresponding tetrahydro-β-carboline. The reaction proceeds through the formation of an iminium ion, which then undergoes electrophilic attack by the electron-rich indole nucleus to form a new six-membered ring fused to the indole core. wikipedia.org The resulting tetrahydro-β-carboline can then be aromatized to the fully aromatic β-carboline through oxidation. analis.com.mynih.gov

Another approach to complex heterocyclic systems involves palladium-catalyzed intramolecular cyclization reactions. acsgcipr.org For instance, an intramolecular Heck reaction can be employed to form new rings fused to the indole nucleus. wikipedia.org This involves the palladium-catalyzed coupling of the bromo-substituted C5 position with a suitably placed alkene within the same molecule, often introduced via substitution at the indole nitrogen or the C3 side chain.

Furthermore, Sonogashira coupling of this compound with a terminal alkyne bearing a nucleophilic group can be followed by an intramolecular cyclization to construct fused heterocyclic systems. mdpi.comresearchgate.net The initial coupling introduces an alkynyl substituent at the C5 position, which can then undergo a subsequent ring-closing reaction.

| Reaction Type | Key Reactants | Resulting Heterocyclic System |

| Pictet-Spengler Reaction | 5-Bromotryptamine derivative (from this compound), Aldehyde/Ketone | Tetrahydro-β-carboline / β-Carboline |

| Intramolecular Heck Reaction | This compound derivative with a pendant alkene | Fused carbocyclic or heterocyclic rings |

| Sonogashira Coupling and Cyclization | This compound, Terminal alkyne with a nucleophilic group | Fused heterocyclic rings |

Role in the Construction of Functionalized Indole Derivatives with Diverse Substituents

The bromine atom at the C5 position of this compound is a key functional group that allows for the introduction of a wide variety of substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling the bromoindole with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.netsemanticscholar.orgnih.gov This allows for the introduction of various aryl, heteroaryl, and vinyl substituents at the C5 position of the indole ring. The reaction conditions are generally mild and tolerate a wide range of functional groups. nih.govsemanticscholar.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the bromoindole with an alkene to form a new carbon-carbon bond, resulting in the introduction of a substituted vinyl group at the C5 position. nih.govfrontiersin.orgdntb.gov.ua Intramolecular versions of the Heck reaction can also be utilized to construct fused ring systems. wikipedia.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orggoettingen-research-online.de This method is highly efficient for introducing alkynyl substituents, which can serve as versatile handles for further transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for the formation of carbon-nitrogen bonds. It allows for the coupling of this compound with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles to introduce amino and related functionalities at the C5 position. nih.govacsgcipr.orgnih.govchemrxiv.org

The following table summarizes the types of substituents that can be introduced onto the this compound scaffold using these key cross-coupling reactions.

| Cross-Coupling Reaction | Coupling Partner | Introduced Substituent | Catalyst System |

| Suzuki-Miyaura | Aryl/Heteroaryl/Vinyl Boronic Acid or Ester | Aryl, Heteroaryl, Vinyl | Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃) |

| Heck | Alkene | Substituted Vinyl | Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

| Sonogashira | Terminal Alkyne | Alkynyl | Palladium catalyst (e.g., Pd(PPh₃)₄), Copper(I) salt (e.g., CuI), Base (e.g., Et₃N) |

| Buchwald-Hartwig Amination | Amine, Amide | Amino, Amido | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, Xantphos), Base (e.g., NaOtBu) |

Application in Multi-Component Reactions (MCRs) and Domino Processes

While specific examples detailing the use of this compound in multi-component reactions (MCRs) and domino processes are not extensively documented, its functionalized derivatives are amenable to such transformations. wikipedia.orgnih.gov MCRs are powerful synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. nih.gov

Ugi and Passerini Reactions: The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that are widely used for the synthesis of complex molecules, including heterocycles. wikipedia.orgnih.govnih.govresearchgate.net A functionalized derivative of this compound, for instance, an aldehyde derivative, could potentially participate as the carbonyl component in these reactions.

In a hypothetical Ugi four-component reaction , a this compound-2-carbaldehyde could react with an amine, a carboxylic acid, and an isocyanide to generate a complex α-acylamino amide derivative in a single step. arkat-usa.org

Similarly, in a Passerini three-component reaction , the same indole aldehyde could react with a carboxylic acid and an isocyanide to yield an α-acyloxy carboxamide derivative. wikipedia.orgnih.govnih.gov

Domino Reactions: Domino reactions, also known as cascade reactions, involve a series of intramolecular transformations that occur sequentially without the need for isolating intermediates. goettingen-research-online.de The functional groups present in this compound and its derivatives can be strategically employed to initiate or participate in such cascades. For example, a substituent introduced at the C5 position via a cross-coupling reaction could contain a reactive site that, under specific conditions, triggers an intramolecular cyclization or rearrangement, leading to the formation of complex polycyclic indole derivatives. wikipedia.org

The versatility of the this compound scaffold makes it a promising candidate for the design and development of novel MCRs and domino reactions aimed at the efficient synthesis of diverse and complex heterocyclic structures.

Exploration of in Vitro Biological Activities and Molecular Mechanisms of 5 Bromo 3 Ethyl 1h Indole

Investigation of Enzymatic Inhibition Profiles (e.g., Glutathione S-transferase (GST) Isozymes, Cyclooxygenase (COX) Enzymes)

The enzymatic inhibition potential of indole (B1671886) derivatives is a key area of research for the development of new therapeutic agents. While specific studies on 5-bromo-3-ethyl-1H-indole are limited, research on its structural isomer, 3-bromo-1-ethyl-1H-indole (BEI), provides significant insights into its potential activity against Glutathione S-transferase (GST) isozymes. nih.gov

GSTs are a family of enzymes involved in the detoxification of xenobiotics and are often overexpressed in cancer cells, contributing to drug resistance. Inhibition of GSTs is therefore a promising strategy in cancer therapy. Studies have demonstrated that the related compound, 3-bromo-1-ethyl-1H-indole, exhibits promising inhibitory effects on GST isozymes. nih.gov Molecular docking studies have further elucidated the potential binding interactions between this bromo-ethyl-indole structure and the active sites of GST isozymes. nih.gov

Anticancer Activity in Cellular Models: Mechanisms of Action (e.g., Induction of Apoptosis, Modulation of Cell Proliferation Pathways)

The anticancer potential of brominated indoles is an area of active investigation. researchgate.netmdpi.com Research on 5-bromoindole (B119039) derivatives has shown that these compounds can inhibit the growth of various cancer cells through mechanisms that include the induction of apoptosis and the inhibition of angiogenesis. researchgate.net

Significant findings come from studies on the closely related isomer, 3-bromo-1-ethyl-1H-indole (BEI), which has been identified as a potent anticancer agent. nih.gov This compound demonstrated substantial and selective cytotoxicity towards cancer cell lines. nih.gov A key mechanism of its anticancer action is the induction of apoptosis, a form of programmed cell death that is crucial for eliminating cancerous cells. nih.gov Image-based cytometry has confirmed a significant decrease in the percentage of live cancer cells treated with BEI compared to control groups, alongside an increase in apoptotic cells. nih.gov

Furthermore, another related compound, 3-(2-bromoethyl)-indole, has been shown to inhibit the growth of colon cancer cells and suppress the activation of NF-κB, a transcription factor that plays a critical role in cell proliferation and survival. nih.govresearchgate.net This inhibition of NF-κB signaling can lead to reduced levels of key cell cycle proteins like cyclin D1 and A, ultimately halting cell cycle progression. nih.gov Given these findings for structurally similar compounds, it is plausible that this compound may also exert its anticancer effects through the modulation of cell proliferation pathways and the induction of apoptosis.

Table 1: Anticancer Activity of a Related Bromo-ethyl-indole Compound Data presented below is for the structural isomer 3-bromo-1-ethyl-1H-indole (BEI).

| Cell Line | Activity | Mechanism of Action | Reference |

| Cancer Cell Lines | Selective Cytotoxicity | Induction of Apoptosis | nih.gov |

This table is interactive. Click on the headers to sort the data.

Antimicrobial Activity: Evaluation Against Bacterial and Fungal Strains, Probing the Effect of Indole Ring Electronics

Indole derivatives are known to possess a broad spectrum of antimicrobial activities. nih.govmdpi.comnih.govresearchgate.net The presence and position of a bromine atom on the indole ring can significantly influence this activity. Studies on various 5-bromoindole derivatives have demonstrated their efficacy against both bacterial and fungal pathogens. nih.govmdpi.com

Research on 5-bromo-substituted indole-polyamine conjugates has revealed potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and the fungus Cryptococcus neoformans. nih.gov These studies suggest that the 5-bromo substitution contributes to a more broad-spectrum activity profile. nih.gov The mechanism of action for some of these conjugates involves the disruption of the bacterial membrane. nih.gov

The electronic properties of the indole ring, modulated by substituents, play a crucial role in the antimicrobial effect. nih.gov The introduction of a halogen, such as bromine, at the 5-position alters the electron density of the ring system, which can enhance the interaction with microbial targets. While specific data for this compound is not extensively detailed in the available literature, the moderate antimicrobial activity of its isomer, 3-bromo-1-ethyl-1H-indole, against Aspergillus niger and Phytophthora erythrospora has been reported. nih.gov This indicates that the bromo-ethyl-indole scaffold possesses inherent antimicrobial properties that warrant further investigation against a wider range of bacterial and fungal strains.

Table 2: Antimicrobial Activity of a Related Bromo-ethyl-indole Compound Data presented below is for the structural isomer 3-bromo-1-ethyl-1H-indole (BEI).

| Microbial Strain | Activity | Reference |

| Aspergillus niger | Moderate | nih.gov |

| Phytophthora erythrospora | Moderate | nih.gov |

This table is interactive. Click on the headers to sort the data.

Anti-inflammatory Properties and Modulation of Inflammatory Mediators

The indole nucleus is a core structure in several well-known anti-inflammatory drugs, such as indomethacin. nih.govresearchgate.net Derivatives of 6-bromoindole, isolated from marine sponges, have been shown to possess anti-inflammatory activity. nih.govresearchgate.net These compounds were found to reduce the secretion of the pro-inflammatory cytokine IL-12p40 by dendritic cells, while some also increased the production of the anti-inflammatory cytokine IL-10. nih.govresearchgate.net

While direct experimental evidence for the anti-inflammatory activity of this compound is limited, a patent has identified it as a key intermediate in the synthesis of novel immunomodulatory and anti-inflammatory compounds. google.com This suggests its potential as a building block for more complex molecules with anti-inflammatory properties. The anti-inflammatory effects of indole derivatives are often attributed to their ability to inhibit enzymes like COX and to modulate the production of inflammatory mediators such as prostaglandins (B1171923) and cytokines. nih.gov The related compound, 3-(2-bromoethyl)-indole, has been shown to inhibit the activation of NF-κB, a key regulator of the inflammatory response. nih.govresearchgate.net This provides a plausible mechanism through which this compound might exert anti-inflammatory effects.

Exploration of Other Biological Activities (e.g., Antiviral, Antidiabetic) in Academic Settings

The versatile indole scaffold has been explored for a multitude of other biological activities, including antiviral and antidiabetic potential. nih.govnih.govresearchgate.netresearchgate.net

Antiviral Activity: Numerous indole derivatives have been reported to exhibit antiviral properties against a range of viruses, including HIV and HSV. nih.gov Specifically, N-tosyl-5-bromoindole derivatives have shown remarkable activity against certain viral strains. nih.gov The mechanism of antiviral action for many indole compounds involves the inhibition of key viral enzymes or the interference with viral entry and replication processes. mdpi.com Although direct antiviral screening data for this compound is not currently available, the established antiviral potential of the bromoindole core suggests that it could be a promising candidate for future antiviral drug discovery. researchgate.net

Antidiabetic Activity: Indole derivatives are also being investigated for their potential in managing diabetes. nih.govresearchgate.netresearchgate.netacs.orgmdpi.com Some indole-3-acetamides have demonstrated dual efficacy in lowering postprandial hyperglycemia by inhibiting α-amylase and exhibiting antioxidant effects. acs.org Studies on hybrid indole-oxadiazole linked thiazolidinone derivatives have shown that compounds with a p-bromo substitution exhibit inhibitory action against both alpha-amylase and alpha-glucosidase, enzymes involved in carbohydrate digestion. mdpi.com While these findings are for more complex indole structures, they highlight the potential of the bromoindole moiety to contribute to antidiabetic activity. Further research is needed to evaluate the specific effects of this compound on key targets in diabetic pathways.

Structure Activity Relationship Studies and Design of Novel 5 Bromo 3 Ethyl 1h Indole Derivatives

Systematic Substitution Effects on Biological Activity and Chemical Reactivity

Systematic substitution on the 5-bromo-3-ethyl-1H-indole core can significantly influence its biological activity and chemical reactivity. The introduction of a bromine atom at the C-5 position of the indole (B1671886) nucleus is a key feature that has been associated with enhanced biological properties in related indole compounds. For instance, in the context of indole phytoalexins, 5-bromination has been shown to improve the pharmacological profile compared to the non-brominated parent compounds. beilstein-archives.org

The chemical reactivity of the this compound core is also influenced by the electronic nature of its substituents. The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The bromine at C-5 acts as a deactivating group through its inductive effect, yet it can direct incoming electrophiles to specific positions. The ethyl group at the C-3 position can also influence the reactivity of the pyrrole (B145914) ring.

| Compound | R1 (at N-1) | R2 (at C-2) | Observed Biological Activity (Relative) |

|---|---|---|---|

| 1 | -H | -H | Baseline |

| 2 | -CH3 | -H | Increased |

| 3 | -H | -COOH | Decreased |

| 4 | -H | -CONH2 | Increased |

Development of Analogues with Modified Substituents at the Indole Nitrogen (N-1) and C-3 Positions

Modification of substituents at the indole nitrogen (N-1) and the C-3 position of the this compound core is a common strategy to develop analogues with improved properties.

N-1 Position: The indole nitrogen is a key site for modification. Alkylation, acylation, or sulfonylation at this position can significantly alter the compound's polarity, lipophilicity, and ability to act as a hydrogen bond donor. nih.gov These changes can, in turn, affect the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target proteins. For example, the introduction of a benzyl (B1604629) group or other aromatic moieties at N-1 can introduce additional π-π stacking interactions with a receptor's active site.

C-3 Position: The C-3 position of the indole ring is highly reactive and amenable to a variety of chemical transformations. While the core structure is this compound, further modifications to the ethyl group or its replacement with other functionalities can lead to novel analogues. For instance, the introduction of polar groups, such as hydroxyl or amino functionalities, on the ethyl chain can enhance aqueous solubility. Alternatively, incorporating the ethyl group into a cyclic system can restrict conformational flexibility, which may lead to higher receptor selectivity.

The synthesis of these analogues often involves standard organic chemistry reactions. N-alkylation can be achieved by treating the parent indole with an appropriate alkyl halide in the presence of a base. Modifications at the C-3 position can be more complex and may require multi-step synthetic sequences.

| Modification | Rationale | Potential Effect on Biological Activity |

|---|---|---|

| N-1 benzylation | Introduce aromatic interactions | Enhanced receptor binding |

| N-1 acetylation | Decrease basicity, alter H-bonding | Modified target selectivity |

| C-3-(2-hydroxyethyl) | Increase polarity | Improved aqueous solubility |

| C-3-cyclopropyl | Introduce conformational rigidity | Increased receptor selectivity |

Synthesis and Evaluation of Bridged and Fused Ring Systems Incorporating the this compound Core

The incorporation of the this compound core into bridged and fused ring systems represents an advanced strategy to create structurally novel and conformationally constrained analogues. These rigid structures can provide valuable insights into the bioactive conformation of the molecule and may lead to compounds with enhanced potency and selectivity.

Bridged Ring Systems: The creation of bridged systems involves linking two non-adjacent positions of the this compound core with an atomic or polyatomic bridge. This results in a three-dimensional structure with a high degree of rigidity. The synthesis of bridged indoles is often challenging and requires sophisticated synthetic methodologies, such as intramolecular cycloaddition reactions.

The biological evaluation of these complex derivatives is essential to determine the impact of such structural constraints on their activity. While the synthesis is more demanding, the potential benefits in terms of improved pharmacological properties can be substantial.

Conformational Analysis and its Impact on Molecular Recognition and Interactions

The three-dimensional conformation of a molecule is a critical determinant of its ability to interact with a biological target. Conformational analysis of this compound and its derivatives is therefore essential for understanding their molecular recognition properties.

The indole ring itself is planar, but the substituents at N-1 and C-3 can adopt various orientations. The ethyl group at C-3, for instance, has rotational freedom around the C-C single bonds. The preferred conformation of this group can be influenced by steric and electronic interactions with the indole ring and other substituents.

In derivatives with substituents at the N-1 position, the orientation of this substituent relative to the indole plane is of particular importance. For example, in N-phenylsulfonyl indole derivatives, the phenyl ring is often oriented nearly perpendicular to the indole ring system. nih.gov This conformation can be favorable for intermolecular interactions, such as π-π stacking. nih.gov

Computational methods, such as molecular mechanics and quantum chemistry calculations, are valuable tools for studying the conformational preferences of these molecules. Experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive information about the solid-state and solution-phase conformations, respectively.

Understanding the preferred conformations of this compound derivatives can guide the design of new analogues with optimized geometries for binding to a specific biological target. This knowledge is crucial for rational drug design and the development of compounds with improved affinity and selectivity. The interplay of various non-covalent interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions, governs the molecular recognition process.

Advanced Applications of 5 Bromo 3 Ethyl 1h Indole in Specialized Chemical Disciplines

Utilization in Agrochemical Research for Novel Compound Development

The indole (B1671886) nucleus is a common motif in a variety of biologically active compounds, including those with applications in agriculture. While specific research on 5-bromo-3-ethyl-1H-indole in agrochemical development is not extensively documented in publicly available literature, the broader class of bromo-indole derivatives has been investigated for the development of new agrochemicals, including plant growth regulators and antiviral agents.

The exploration of compounds like 5-bromo-1H-indole-3-carboxylic acid in the formulation of pesticides and herbicides underscores the potential of the bromo-indole scaffold in this domain. chemimpex.com The bromine substituent can enhance the biological activity and selectivity of the molecule, a desirable trait in the design of effective agrochemicals.

Plant Growth Regulators:

Indole-3-acetic acid is a well-known natural auxin, a class of plant hormones that play a crucial role in regulating plant growth and development. This has spurred research into synthetic indole derivatives as potential plant growth regulators. The structural features of this compound, particularly the indole core, suggest its potential as a precursor for the synthesis of novel analogues of plant growth regulators. The strategic placement of the bromo and ethyl groups could influence the molecule's interaction with plant receptors, potentially leading to compounds with enhanced or specific regulatory activities.

Antiviral Agents:

Viral diseases in plants can lead to significant crop losses, and the development of effective antiviral agents is a key area of agrochemical research. Indole derivatives have been identified as a promising class of compounds for creating new antiviral drugs. Research into 7-aza-indoles, for instance, has demonstrated their potential as broad-spectrum antiviral agents. While direct studies on this compound for agricultural antiviral applications are not prominent, its structural similarity to other biologically active indoles suggests it could serve as a valuable starting material for the synthesis of novel compounds with potential antiviral properties against plant pathogens.

Table 1: Investigated Applications of Bromo-Indole Derivatives in Agrochemical Research

| Application Area | Specific Bromo-Indole Derivative Example | Potential Role |

| Pesticides/Herbicides | 5-Bromo-1H-indole-3-carboxylic acid | Contributes to the formulation of effective crop protection agents. chemimpex.com |

| Plant Growth Regulators | (Hypothetical based on Indole-3-acetic acid) | Precursor for synthetic auxins or other growth regulators. |

| Antiviral Agents | (Hypothetical based on 7-aza-indoles) | Scaffold for the development of agents against plant viruses. |

Integration into Materials Science for Optoelectronic or Functional Materials

In the realm of materials science, the focus is on designing and synthesizing molecules with specific physical and chemical properties that can be harnessed for various applications, including electronics and optics. The indole ring system, with its electron-rich nature, is an attractive component for the construction of functional organic materials.

While the direct integration of this compound into optoelectronic or functional materials is an emerging area of research, related bromo-indole derivatives have been utilized in the synthesis of materials with interesting properties. For example, 5-bromoindole (B119039) derivatives can be employed in the synthesis of fluorescent dyes. myskinrecipes.com

Push-Pull Chromophores:

Push-pull chromophores are organic molecules characterized by an electron-donating group (donor) and an electron-accepting group (acceptor) connected by a π-conjugated bridge. This architecture gives rise to unique photophysical properties, making them suitable for applications in nonlinear optics, organic light-emitting diodes (OLEDs), and sensors.

The synthesis of a dihydropyridine (B1217469) derivative from 5-bromoindole-3-carboxaldehyde, which was investigated for various applications, showcases the utility of bromo-indoles as building blocks for larger, functional molecules. nih.gov This highlights the potential of this compound as a versatile precursor in the development of advanced materials.

Table 2: Potential Applications of this compound in Materials Science

| Material Type | Potential Role of this compound | Key Structural Features |

| Fluorescent Dyes | Building block for novel dye synthesis. myskinrecipes.com | Electron-rich indole core, modifiable bromo position. |

| Push-Pull Chromophores | Electron-donating component. | Indole nucleus as the donor, potential for π-bridge extension. |

| Functional Polymers | Monomer or functional additive. | Reactive sites for polymerization. |

Future Research Directions and Unexplored Scientific Avenues for 5 Bromo 3 Ethyl 1h Indole Chemistry

Development of More Sustainable and Atom-Economical Synthetic Pathways for 5-Bromo-3-ethyl-1H-indole

Key research avenues include:

C-H Activation/Functionalization: Direct C-H functionalization of simpler indole (B1671886) precursors represents a highly atom-economical approach. Research could focus on developing selective catalytic systems (e.g., using palladium, rhodium, or copper) to introduce the ethyl group at the C3 position and the bromine atom at the C5 position, thereby avoiding the use of pre-functionalized starting materials and reducing the number of synthetic steps.

Multicomponent Reactions (MCRs): Designing novel MCRs that can assemble the this compound core in a single pot from simple, readily available starting materials would significantly enhance synthetic efficiency. nih.gov This approach aligns with the principles of green chemistry by minimizing solvent usage and purification steps.

Flow Chemistry: The application of continuous flow technologies can offer improved control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, better selectivity, and enhanced safety, particularly for potentially hazardous reactions like bromination.

Biocatalysis: Exploring enzymatic pathways for the synthesis or modification of the indole ring could provide highly selective and environmentally friendly synthetic routes.

| Sustainable Synthetic Strategy | Principle | Potential Advantage for this compound Synthesis |

|---|---|---|

| Catalytic C-H Functionalization | Directly converts C-H bonds to C-C or C-X bonds, avoiding pre-functionalized substrates. | Fewer synthetic steps; reduced waste; higher atom economy. organic-chemistry.org |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single operation to form a product containing substantial portions of all reactants. | Increased efficiency and molecular complexity in a single step; reduced solvent and energy use. nih.gov |

| Flow Chemistry | Chemical reactions are run in a continuously flowing stream rather than in a batch. | Improved safety, scalability, and reaction control; higher yields and purity. |

| Biocatalysis | Use of natural catalysts, such as enzymes, to perform chemical transformations. | High selectivity (regio-, chemo-, and stereo-selectivity); mild reaction conditions; environmentally friendly. |

Deeper Mechanistic Understanding of Complex Reactions and Biological Interactions

A thorough understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing methods and developing new ones. Future work should employ a combination of experimental and computational techniques, including kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring, to elucidate reaction pathways and identify key intermediates and transition states. researchgate.net

Similarly, understanding the molecular mechanisms underlying the biological activity of this compound is paramount for its development as a therapeutic agent. Research should focus on:

Target Identification and Validation: Identifying the specific proteins, enzymes, or receptors with which the compound interacts.

Binding Site Characterization: Using techniques like X-ray crystallography or cryo-electron microscopy to determine the precise binding mode of this compound within its biological target.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to understand how modifications to the indole scaffold affect biological activity. nih.gov This can provide critical insights into the key structural features required for potency and selectivity.

High-Throughput Screening and Discovery of Novel Biological Targets in Academic Research

The full therapeutic potential of this compound is likely yet to be discovered. High-throughput screening (HTS) campaigns in academic research settings offer a powerful approach to systematically test the compound against a wide array of biological targets and cellular models. unl.eduonlinescientificresearch.com This can uncover unexpected biological activities and open up new therapeutic avenues. researchgate.net

Future HTS initiatives could include:

Target-Based Screening: Testing the compound against large panels of purified enzymes (e.g., kinases, proteases, phosphatases) or receptors (e.g., G-protein coupled receptors, ion channels) implicated in various diseases. nih.gov

Phenotypic Screening: Evaluating the effect of the compound on the behavior of whole cells or organisms to identify desired phenotypic changes (e.g., inhibition of cancer cell proliferation, reduction of inflammatory responses) without a priori knowledge of the specific target. mdpi.com

Repurposing Screens: Screening this compound against targets for which existing drugs have limitations, potentially identifying it as a candidate for drug repurposing. nih.gov

| Screening Approach | Description | Potential Outcome for this compound |

|---|---|---|

| Target-Based Screening | Compound is tested for its ability to bind to or modulate the activity of a specific, purified biological target. | Identification of direct molecular targets (e.g., specific enzyme inhibition). nih.gov |

| Phenotypic Screening | Compound is tested for its ability to produce a desired change in the phenotype of a cell or organism. | Discovery of novel therapeutic effects in areas like oncology, inflammation, or neurodegeneration. mdpi.com |

| Fragment-Based Screening | Smaller chemical fragments of the parent molecule are screened to identify key binding interactions. | Elucidation of the core pharmacophore and guidance for lead optimization. |

| In Silico Screening | Computational methods are used to predict the binding of the compound to a large number of protein structures. | Prioritization of potential biological targets for subsequent experimental validation. nih.gov |

Advanced Theoretical and Computational Studies for Predictive Modeling of Reactivity and Interactions

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research. Advanced theoretical studies on this compound can accelerate the discovery process and provide deep molecular-level insights.

Key computational approaches to be explored include:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, reactivity indices, and spectroscopic properties of the molecule. This can help in predicting its reactivity in various chemical transformations and understanding its electronic properties that are crucial for biological interactions.

Molecular Docking: This technique can predict the preferred binding orientation of this compound to a biological target when the three-dimensional structure of the target is known. It is a valuable tool for virtual screening and for generating hypotheses about the mechanism of action. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound and its complex with a biological target over time, providing insights into the stability of the interaction, the role of solvent, and conformational changes that may occur upon binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate the chemical structure of a series of indole derivatives with their biological activity, QSAR studies can help in predicting the activity of new, unsynthesized compounds and guide the design of more potent analogues.

Exploration of New Chemical Transformations and Synthetic Applications

The rich chemistry of the indole nucleus, combined with the presence of the bromo and ethyl substituents, makes this compound a versatile building block for the synthesis of more complex molecules. Future research should focus on exploring novel chemical transformations that leverage the unique reactivity of this scaffold.

Promising areas for exploration include:

Cross-Coupling Reactions: The C5-bromo substituent is an ideal handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents and the construction of complex molecular architectures. nih.gov

Functionalization of the Ethyl Group: Exploring selective transformations of the C3-ethyl group could lead to a new class of derivatives with unique properties.

Dearomatization Reactions: The dearomatization of the indole core can lead to the formation of three-dimensional spirocyclic or fused indolines, which are valuable scaffolds in medicinal chemistry. acs.org

Synthesis of Polycyclic Systems: Using this compound as a starting material for the synthesis of larger, fused heterocyclic systems could yield novel compounds with interesting photophysical or biological properties. beilstein-journals.org

Q & A

Q. What are the common synthetic routes for preparing 5-bromo-3-ethyl-1H-indole?

The synthesis typically involves multi-step functionalization of the indole scaffold. A validated approach includes:

- Azide-alkyne cycloaddition : Reacting 3-(2-azidoethyl)-5-bromo-1H-indole with terminal alkynes (e.g., 1-ethynyl-4-fluorobenzene) using CuI as a catalyst in PEG-400:DMF solvent, followed by extraction and column chromatography purification (25–42% yield) .

- Alkylation : N-alkylation of 5-bromo-1H-indole with alkyl halides (e.g., 1-iodobutane) using NaH in DMSO, achieving 94% yield for analogous compounds .

Q. How is the structural confirmation of this compound performed?

Characterization relies on spectroscopic and spectrometric methods:

- 1H/13C NMR : Key signals include ethyl group protons (δ 4.62 ppm, t, J = 7.2 Hz) and aromatic protons (δ 7.23 ppm, m). Carbon signals for the ethyl group appear at δ 26.3 and 50.9 ppm .

- HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 385.0461) confirm molecular weight .

- 19F NMR : Used for fluorinated derivatives (δ -114.65 ppm) .

Q. What purification methods are effective for isolating this compound?

- Flash column chromatography : Employed with gradients like 70:30 ethyl acetate:hexane .

- Recrystallization : Water precipitation is used for final purification .

Advanced Research Questions

Q. How can reaction yields be optimized in copper-catalyzed azide-alkyne cycloadditions for this compound derivatives?

Critical parameters include:

- Catalyst loading : CuI at 5–10 mol% ensures efficient cyclization .

- Solvent system : PEG-400:DMF (1:1) enhances solubility and reaction homogeneity .

- Reaction time : 12-hour stirring at room temperature balances yield and side-product formation .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

- Cross-validation : Compare NMR data with analogous compounds (e.g., 5-bromo-1-butyl-1H-indole δ 4.09 ppm for NCH2) .

- Crystallographic refinement : Use SHELX software for resolving ambiguities in electron density maps, particularly for regiochemical assignments .

- High-resolution mass spectrometry : Confirm molecular formulas when isotopic patterns overlap (e.g., distinguishing Br from Cl substituents) .

Q. What biological activities are associated with this compound derivatives?

- Antioxidant potential : Fluorophenyl-triazole derivatives show radical scavenging activity in ischemia models .

- Enzyme inhibition : Structural analogs (e.g., 5-bromo-3-(4-fluorophenyl)-1H-indazole) exhibit activity against α-glucosidase and cholinesterases .

Q. How is computational modeling integrated into the design of this compound-based therapeutics?

- QSAR studies : Predict bioactivity by correlating substituent electronic profiles (e.g., electron-withdrawing Br) with inhibitory potency .

- Docking simulations : Analyze interactions with targets like monoamine oxidases using crystallographic data (e.g., PDB ID 6FHV) .

Q. What challenges arise in crystallographic studies of halogenated indoles, and how are they resolved?

- Twinned data : SHELXL refines high-resolution datasets with TWIN/BASF commands .

- Disorder modeling : For flexible ethyl groups, PART/SUMP restraints stabilize refinement .

Methodological Considerations

Q. How are green chemistry principles applied to the synthesis of this compound?

- Solvent selection : PEG-400 reduces toxicity compared to traditional solvents like DCM .

- Catalyst recycling : CuI can be recovered via aqueous extraction .

Q. What protocols ensure reproducibility in scaling up indole alkylation reactions?

- Stoichiometric control : NaH:alkyl halide ratios of 1:1 prevent over-alkylation .

- Temperature control : Reactions at 0–25°C minimize exothermic side reactions .

Data Management and Sharing

Q. How can researchers reconcile open-data mandates with proprietary constraints in indole derivative studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.